An In-depth Technical Guide to the Molecular Structure of Zn(II) Mesoporphyrin IX
An In-depth Technical Guide to the Molecular Structure of Zn(II) Mesoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Zinc (II) Mesoporphyrin IX (ZnMP), a crucial molecule in biochemical research and a potent inhibitor of heme oxygenase. This document details its structural characteristics, provides representative experimental protocols for its synthesis and analysis, and illustrates its key biological interactions.
Introduction
Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin, structurally analogous to heme. In this molecule, the central iron atom of heme is replaced by a zinc(II) ion, and the two vinyl side chains of protoporphyrin IX are reduced to ethyl groups. This modification prevents its catabolism by heme oxygenase (HO), making it a stable and effective competitive inhibitor of the enzyme.[1][2] Its utility extends to being a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10, making it a valuable tool for studying heme biosynthesis and mitochondrial function.[3] Understanding its precise molecular structure is fundamental to elucidating its mechanism of action and designing novel therapeutics.
Molecular Structure and Properties
The core of Zn(II) Mesoporphyrin IX is the porphyrin macrocycle, a large aromatic ring system composed of four pyrrole rings linked by methine bridges. This planar, rigid structure coordinates a central zinc(II) ion. The periphery of the macrocycle is decorated with four methyl, two ethyl, and two propionic acid side chains.
Key Identifiers and Properties:
| Property | Value | Reference |
| Chemical Formula | C₃₄H₃₆N₄O₄Zn | [1][4][5] |
| Molecular Weight | ~630.07 g/mol | [4] |
| CAS Number | 14354-67-7 | [1][4][5] |
| Appearance | Brown to reddish-brown solid | N/A |
| Synonyms | Zinc Mesoporphyrin, ZnMP | [1] |
Coordination Geometry and Bond Parameters
The Zn(II) ion is typically coordinated by the four nitrogen atoms of the pyrrole rings in a square planar geometry. The porphyrin macrocycle is largely planar, though minor deviations can occur due to crystal packing forces or peripheral substituent interactions. In the absence of a specific crystal structure for Zn(II) Mesoporphyrin IX, data from the closely related Zn(II) Protoporphyrin IX bound to bacterioferritin can be used as a reliable proxy to understand the coordination environment.[6]
Representative Structural Data (from Zn(II) Protoporphyrin IX):
| Parameter | Value (Å) | Description | Reference |
| Zn–N (pyrrole) | ~2.08 Å | Average distance between the central zinc ion and the four coordinating nitrogen atoms of the porphyrin ring. | [6] |
| Zn–S (axial ligand) | ~2.4 Å | In some protein environments, Zn(II) can become six-coordinate. This value represents the distance to axial methionine sulfur ligands. | [6] |
Note: These values are derived from a protein-bound structure of Zn(II) Protoporphyrin IX and are presented as a close approximation for the coordination sphere in Zn(II) Mesoporphyrin IX.
Experimental Protocols
The following sections outline representative methodologies for the synthesis and structural characterization of Zn(II) Mesoporphyrin IX, adapted from established procedures for metalloporphyrins.
Synthesis of Zn(II) Mesoporphyrin IX
Principle: This protocol describes the insertion of a zinc(II) ion into the free-base Mesoporphyrin IX macrocycle. The reaction is typically carried out by refluxing the porphyrin with an excess of a zinc salt in an appropriate solvent system. Progress is monitored by UV-Vis spectroscopy.
Materials:
-
Mesoporphyrin IX dihydrochloride
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve Mesoporphyrin IX (1 equivalent) in DMF in a round-bottom flask.
-
Add a 10-fold molar excess of Zinc(II) acetate dihydrate to the solution.
-
Heat the mixture to reflux (approx. 150°C for DMF) and maintain for 1-3 hours.
-
Monitor the reaction completion by UV-Vis spectroscopy and/or TLC. The characteristic four Q-bands of the free-base porphyrin will collapse into two bands upon successful metallation.[7] The Soret band will also exhibit a slight shift.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding deionized water.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess zinc salts.
-
Dry the resulting solid under vacuum.
Structural Characterization by X-Ray Crystallography
Principle: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, yielding precise atomic coordinates, bond lengths, and bond angles.
Methodology:
-
Crystallization: Grow single crystals of Zn(II) Mesoporphyrin IX suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an intense, monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined (structure solution). The atomic model is then refined against the experimental data to optimize its fit, resulting in a final, highly accurate molecular structure.[6]
Characterization by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H). For porphyrins, ¹H NMR is particularly informative due to the large ring current effect of the macrocycle.
Sample Preparation:
-
Dissolve ~5 mg of Zn(II) Mesoporphyrin IX in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer.
Expected Spectral Features:
-
Absence of N-H Protons: The most telling sign of successful metallation is the disappearance of the highly shielded N-H proton signal (typically found upfield, around -3 to -4 ppm) present in the free-base Mesoporphyrin IX.
-
Meso Protons (methine bridges): These protons appear as sharp singlets in the highly deshielded region of the spectrum, typically between 9 and 11 ppm.
-
Methyl and Ethyl Protons: The protons on the peripheral methyl and ethyl groups will appear in the 1-4 ppm region, with chemical shifts influenced by their proximity to the aromatic macrocycle.
-
Propionic Acid Protons: The methylene protons of the propionic acid side chains will appear as multiplets, typically between 3 and 5 ppm.
Biological Signaling Pathways and Workflows
Zn(II) Mesoporphyrin IX is a well-characterized modulator of key biological pathways. The following diagrams, rendered in DOT language, illustrate its primary mechanisms of action.
Inhibition of Heme Oxygenase
Zn(II) Mesoporphyrin IX acts as a competitive inhibitor of Heme Oxygenase (HO-1 and HO-2), blocking the degradation of heme. This prevents the formation of the downstream products: biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[8][9][10]
Activation of ABCB10 Transporter
Zn(II) Mesoporphyrin IX is a specific activator of the mitochondrial inner membrane transporter ABCB10. While the endogenous substrate of ABCB10 is unknown, its activation is linked to heme biosynthesis and protection against oxidative stress. The transporter uses ATP hydrolysis to move its substrate out of the mitochondrial matrix.[11][12][13]
Experimental Workflow for Synthesis and Characterization
The logical flow from starting materials to a fully characterized product involves synthesis, purification, and subsequent analysis by multiple spectroscopic techniques to confirm identity, purity, and structure.
References
- 1. Zn(II) Mesoporphyrin IX | [frontierspecialtychemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. Structure of a Zinc Porphyrin-Substituted Bacterioferritin and Photophysical Properties of Iron Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Zinc(II) Porphyrin Complex, Halide Ion Reception, Catalytic Degradation of Dyes, and Optoelectronic Application | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ABC transporters function: the role of ABCB10 (ABC-me) as a novel player in cellular handling of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
